molecular formula C20H33N3O2 B11049523 3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile

3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile

Cat. No. B11049523
M. Wt: 347.5 g/mol
InChI Key: ZIFJKFKHHJEKHG-UHFFFAOYSA-N
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Description

3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3311{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile is a complex organic compound with a unique structure It features a diazatricyclic core, a hydroxy group, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile typically involves multiple steps. One common approach is to start with the preparation of the diazatricyclic core, followed by the introduction of the hydroxy group and the propanenitrile moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The diazatricyclic core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile: This compound itself.

    3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanamide: Similar structure but with an amide group instead of a nitrile.

    3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanol: Similar structure but with an alcohol group instead of a nitrile.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its diazatricyclic core. This unique structure allows it to interact with other molecules in ways that similar compounds may not, making it valuable for various applications in research and industry.

properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-2,2-dimethyloxan-4-yl]propanenitrile

InChI

InChI=1S/C20H33N3O2/c1-17(2)10-20(6-5-8-21,7-9-25-17)16-22-11-18(3)12-23(16)14-19(4,13-22)15(18)24/h15-16,24H,5-7,9-14H2,1-4H3

InChI Key

ZIFJKFKHHJEKHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCC#N)C2N3CC4(CN2CC(C3)(C4O)C)C)C

Origin of Product

United States

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